molecular formula C21H21N5O2 B12580898 N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea CAS No. 606105-34-4

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea

Cat. No.: B12580898
CAS No.: 606105-34-4
M. Wt: 375.4 g/mol
InChI Key: LPAKXNRUGQCYKN-UHFFFAOYSA-N
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Description

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea is a chemical compound with the molecular formula C21H21N5O2. This compound is known for its unique structure, which includes a quinoline ring, a cyano group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinoline compounds .

Scientific Research Applications

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano and methoxyphenyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

606105-34-4

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

1-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-1-(4-methoxyphenyl)urea

InChI

InChI=1S/C21H21N5O2/c1-14-3-8-19-15(11-14)12-16(13-22)20(25-19)24-9-10-26(21(23)27)17-4-6-18(28-2)7-5-17/h3-8,11-12H,9-10H2,1-2H3,(H2,23,27)(H,24,25)

InChI Key

LPAKXNRUGQCYKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)NCCN(C3=CC=C(C=C3)OC)C(=O)N)C#N

Origin of Product

United States

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